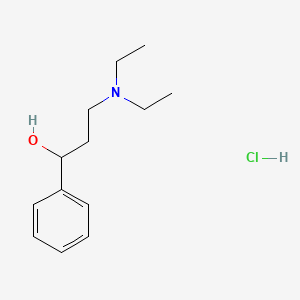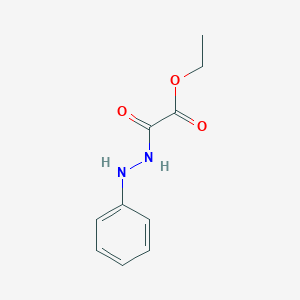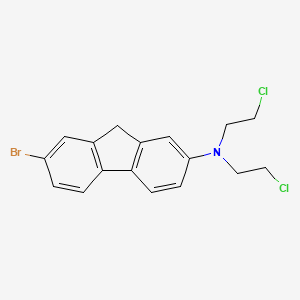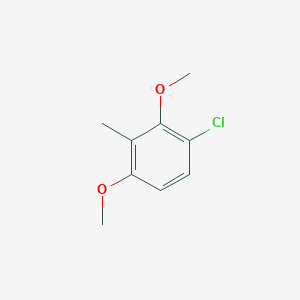
1-Chloro-2,4-dimethoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-dimethoxy-3-methylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, two methoxy groups, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxy-3-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).
Alkylation: Alkyl halides (R-Cl) in the presence of aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: 1-Chloro-2,4-dimethoxy-3-methyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2,4-dimethoxy-3-methyl-5-sulfonic acid.
Oxidation: 1-Chloro-2,4-dimethoxy-3-carboxybenzene.
Reduction: 2,4-Dimethoxy-3-methylbenzene.
Applications De Recherche Scientifique
1-Chloro-2,4-dimethoxy-3-methylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-chloro-2,4-dimethoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. For example, derivatives of this compound have been shown to disrupt fungal cell membranes, leading to cell death through apoptosis . The molecular targets and pathways involved may include reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
- 2-Chloro-1,3-dimethoxy-5-methylbenzene
- 1-Chloro-3,5-dimethylbenzene
- 2,4-Dimethoxy-3-methylbenzene
Comparison: 1-Chloro-2,4-dimethoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and properties. Compared to 2-chloro-1,3-dimethoxy-5-methylbenzene, the position of the chlorine atom and methoxy groups affects the compound’s electron density and steric hindrance, leading to different reactivity patterns in electrophilic substitution reactions . Similarly, 1-chloro-3,5-dimethylbenzene lacks the methoxy groups, resulting in different chemical behavior and applications .
Propriétés
Numéro CAS |
105103-98-8 |
|---|---|
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
1-chloro-2,4-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 |
Clé InChI |
HEDBIFMCQDNLML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
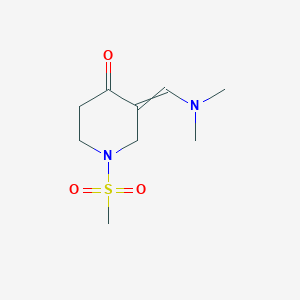
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
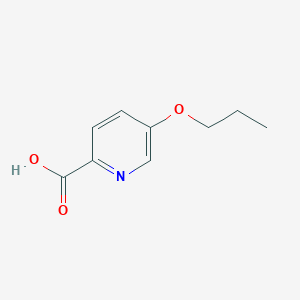
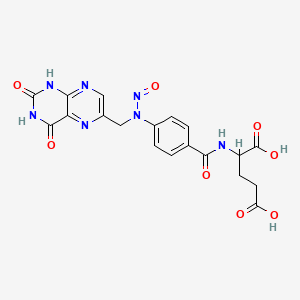

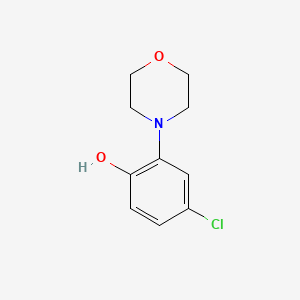
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
